9-Carboxylate

描述

9-Carboxylate refers to a carboxylate group (-COO⁻) attached to the 9th position of a polycyclic aromatic hydrocarbon, such as anthracene or xanthene. This structural motif is critical in diverse applications, including biochemistry, materials science, and pharmacology. For instance, anthracene-9-carboxylate (A9C) is recognized as a chloride channel blocker in skeletal muscle excitation-contraction coupling , while xanthene-9-carboxylate derivatives are studied for their photophysical properties and synthetic versatility .

Key synthesis methods for 9-carboxylates include oxidative coupling and regioselective functionalization. For example, 3-hydroxy-9H-fluorene-2-carboxylates are synthesized via palladium-catalyzed cross-coupling reactions, with crystallographic data confirming their planar aromatic structures .

属性

分子式 |

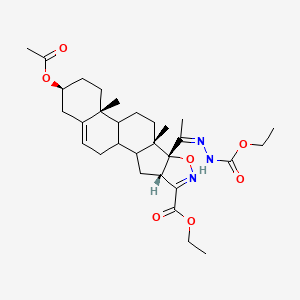

C30H43N3O7 |

|---|---|

分子量 |

557.7 g/mol |

IUPAC 名称 |

ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate |

InChI |

InChI=1S/C30H43N3O7/c1-7-37-26(35)25-24-16-23-21-10-9-19-15-20(39-18(4)34)11-13-28(19,5)22(21)12-14-29(23,6)30(24,40-33-25)17(3)31-32-27(36)38-8-2/h9,20-24H,7-8,10-16H2,1-6H3,(H,32,36)/b31-17-/t20-,21?,22?,23?,24-,28-,29-,30+/m0/s1 |

InChI 键 |

IJKPEDMDYLWPMU-FHFCYCRBSA-N |

手性 SMILES |

CCOC(=O)C1=NO[C@@]2([C@H]1CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)/C(=N\NC(=O)OCC)/C |

规范 SMILES |

CCOC(=O)C1=NOC2(C1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NNC(=O)OCC)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

-

Oxidation of Anthracene: : One common method involves the oxidation of anthracene using potassium permanganate (KMnO(_4)) in an alkaline medium. The reaction typically proceeds under reflux conditions, and the product is isolated by acidification and crystallization.

[ \text{C}{14}\text{H}{10} + 2\text{KMnO}{4} + 2\text{H}{2}\text{O} \rightarrow \text{C}{15}\text{H}{10}\text{O}{2} + 2\text{MnO}{2} + 2\text{KOH} ]

-

Carboxylation of Anthracene: : Another method involves the direct carboxylation of anthracene using carbon dioxide (CO(_2)) in the presence of a strong base like sodium hydroxide (NaOH) under high pressure and temperature.

Industrial Production Methods

Industrial production of 9-Carboxylate often involves the oxidation of anthracene due to its efficiency and scalability. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps.

化学反应分析

Types of Reactions

Oxidation: 9-Carboxylate can undergo further oxidation to form anthraquinone derivatives.

Reduction: It can be reduced to form anthracene derivatives with different functional groups.

Substitution: The carboxyl group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution Reagents: Alcohols for esterification, amines for amidation.

Major Products Formed

Anthraquinone: Formed by oxidation.

Anthracene Derivatives: Formed by reduction.

Esters and Amides: Formed by substitution reactions.

科学研究应用

Chemistry

9-Carboxylate is used as a precursor in the synthesis of various organic compounds, including dyes and pigments. Its derivatives are important in the development of organic semiconductors and photovoltaic materials.

Biology

In biological research, this compound and its derivatives are used as fluorescent probes and markers due to their strong fluorescence properties. They are also studied for their potential in drug delivery systems.

Medicine

In medicine, derivatives of this compound are explored for their anti-cancer and anti-inflammatory properties. They are also used in the synthesis of pharmaceutical intermediates.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are important in the manufacture of high-performance materials and coatings.

作用机制

The mechanism of action of 9-Carboxylate involves its ability to interact with various molecular targets through its carboxyl group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, and other types of chemical interactions. In biological systems, it can interact with proteins, enzymes, and nucleic acids, affecting their function and activity.

相似化合物的比较

Structural and Functional Differences

Anthracene-9-carboxylate (A9C) vs. Hydroxybenzoates (HB) :

- Aromatic System: A9C features a tricyclic anthracene backbone, while hydroxybenzoates (e.g., 2-HB, 3-HB) are monocyclic. The extended conjugation in A9C enhances UV absorption but reduces membrane permeability compared to smaller aromatic carboxylates .

- Biological Activity: A9C inhibits chloride channels in skeletal muscle (IC₅₀ ~50 μM) , whereas hydroxybenzoates exhibit antioxidant properties due to phenolic hydroxyl groups.

Xanthene-9-carboxylate vs. Acridine-9-carboxylate :

- Electron Density : Xanthene derivatives (e.g., ethyl xanthene-9-carboxylate) have oxygen heteroatoms, increasing polarity and hydrogen-bonding capacity compared to nitrogen-containing acridine derivatives .

- Pharmacological Use: Acridine-9-carboxylate forms tight bidentate complexes with metalloenzymes (e.g., methionine aminopeptidase), achieving inhibition constants (Ki) as low as 1.3 μM .

Physicochemical Properties

Table 1 compares key parameters of 9-carboxylates with structurally analogous compounds:

| Compound | LogP⁴⁷ | Permeability (×10⁻⁶ cm/s)⁷ | Solubility (mg/mL)⁷ |

|---|---|---|---|

| Anthracene-9-carboxylate | 0.1 | n/a | 50 |

| Terephthalate | -5.8 | 1 | 24 |

| 2-Hydroxybenzoate | -1.5 | 35 | 47 |

| 4-Hydroxybenzoate | -2.2 | 53 | 89 |

Key Observations :

- A9C’s higher LogP (0.1) vs. terephthalate (-5.8) indicates greater lipophilicity, yet its membrane permeability remains lower due to steric hindrance from the anthracene core .

- Hydroxybenzoates with para-substituted hydroxyl groups (e.g., 4-HB) show superior solubility (89 mg/mL) compared to ortho-isomers (47 mg/mL) due to reduced intramolecular H-bonding .

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。